molecular formula C3H8ClN B120509 Azetidine hydrochloride CAS No. 36520-39-5

Azetidine hydrochloride

Cat. No.: B120509
CAS No.: 36520-39-5
M. Wt: 93.55 g/mol
InChI Key: HGQULGDOROIPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions: Azetidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Azetidines can be oxidized to form azetidine N-oxides.

    Reduction: Reduction of azetidines can yield azetidine derivatives with different substituents.

    Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Azetidine N-oxides.

    Reduction: Various azetidine derivatives.

    Substitution: Substituted azetidines with different functional groups.

Comparison with Similar Compounds

Uniqueness of Azetidine Hydrochloride: this compound is unique due to its balance of ring strain and stability, which imparts distinct reactivity and makes it a valuable compound in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQULGDOROIPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957822
Record name Azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36520-39-5
Record name Azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine hydrochloride
Reactant of Route 2
Azetidine hydrochloride
Reactant of Route 3
Azetidine hydrochloride
Reactant of Route 4
Azetidine hydrochloride
Reactant of Route 5
Azetidine hydrochloride
Reactant of Route 6
Azetidine hydrochloride
Customer
Q & A

Q1: What are the potential therapeutic applications of azetidine hydrochloride derivatives?

A1: Research suggests that this compound derivatives exhibit promising activity against various conditions, including:

  • Neurodegenerative Diseases: Studies highlight the neuroprotective effects of 3-(naphthalen-2-yl(propoxy)methyl)this compound (KHG26792) in cellular and animal models of Parkinson's disease and brain ischemia/reperfusion injury. [, ] This compound appears to mitigate neuronal damage by regulating oxidative stress, mitochondrial dysfunction, and inflammatory pathways. [, , ]
  • Inflammation: KHG26792 has demonstrated anti-inflammatory effects in microglial cells, particularly by suppressing the activation of NLRP3 inflammasome signaling and reducing the production of pro-inflammatory cytokines. [, ]
  • Skin Hyperpigmentation: KHG26792 has shown potential as a skin-whitening agent by inhibiting melanin synthesis in melanocyte cells and a pigmented skin equivalent model. [] This effect is attributed to its ability to downregulate microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanin production. []

Q2: How does 3-(naphthalen-2-yl(propoxy)methyl)this compound (KHG26792) exert its neuroprotective effects?

A2: KHG26792 demonstrates multifaceted neuroprotective actions through various mechanisms:

  • Suppression of Microglial Activation: KHG26792 inhibits microglial activation, thereby reducing the release of pro-inflammatory cytokines and neurotoxic factors. [, ]
  • Antioxidant Activity: This compound effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, protecting neurons from damage. [, ]
  • Mitochondrial Protection: KHG26792 helps maintain mitochondrial membrane potential and ATP levels, preserving cellular energy production under stress conditions. []
  • Modulation of Cell Death Pathways: KHG26792 influences the balance of pro-apoptotic and anti-apoptotic proteins, promoting neuronal survival. []

Q3: What is the role of the ERK pathway in the depigmenting activity of KHG26792?

A3: KHG26792 activates the extracellular signal-regulated kinase (ERK) pathway, which contributes to its inhibitory effects on melanin synthesis. [] Blocking ERK activation with a specific inhibitor, PD98059, reversed the hypopigmentary effects of KHG26792, demonstrating the involvement of this signaling cascade in its mechanism of action. []

Q4: Can you describe a novel synthetic route for azetidine?

A4: A recent study reported a novel method for synthesizing azetidine that involves the use of a phosphoramidate intermediate. [] The key step in this approach is the cleavage of the phosphorus-nitrogen (P-N) bond in azetidin-1-ylphosphoramidate using hydrochloric acid, resulting in a high yield of this compound. [] This method offers a new strategy for accessing this important heterocyclic building block.

Q5: What structural modifications have been explored in this compound derivatives, and how do they impact their pharmacological properties?

A5: While the provided research primarily focuses on specific this compound derivatives, structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of drug candidates. Researchers have investigated the effects of modifying various structural features of azetidine derivatives, including:

  • Aryl Substituents: The nature and position of substituents on the aromatic ring can significantly influence the compound's binding affinity, selectivity, and overall activity. []
  • Alkyl Chain Length and Branching: Variations in the length and branching of alkyl chains attached to the azetidine ring can affect the compound's pharmacokinetic properties, such as absorption and metabolic stability. []
  • Stereochemistry: The spatial arrangement of atoms within the molecule, particularly the cis/trans isomerism at ring junctions, can have profound effects on the compound's interactions with its target and subsequent biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.